Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate
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Overview
Description
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate is an organic compound with a complex structure that includes a methyl ester, a tert-butyl group, a fluorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the aromatic ring, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-(tert-butyl)-2-fluoro-6-methylbenzoic acid.
Reduction: 4-(tert-butyl)-2-fluoro-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or dipole interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: Lacks the fluorine and additional methyl group.
2-tert-Butyl-4-methylphenol: Contains a hydroxyl group instead of an ester group.
Methyl tert-butyl ether: A simpler ether compound without the aromatic ring.
Uniqueness
Methyl 4-(tert-butyl)-2-fluoro-6-methylbenzoate is unique due to the presence of both a fluorine atom and a tert-butyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H17FO2 |
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Molecular Weight |
224.27 g/mol |
IUPAC Name |
methyl 4-tert-butyl-2-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C13H17FO2/c1-8-6-9(13(2,3)4)7-10(14)11(8)12(15)16-5/h6-7H,1-5H3 |
InChI Key |
CODAZWJSZMTPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)C(C)(C)C |
Origin of Product |
United States |
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